Rotundone

Description

Properties

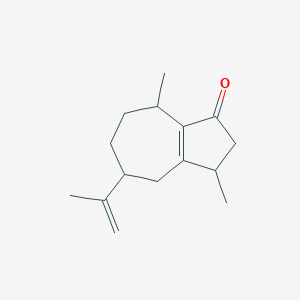

IUPAC Name |

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWMTBMCSQWPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18374-76-0 | |

| Record name | Rotundone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-Depth Technical Guide to the (-)-Rotundone Biosynthesis Pathway in Vitis vinifera

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-rotundone, a potent aroma compound responsible for the characteristic peppery notes in certain varieties of Vitis vinifera (grapevine). The document details the key enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and includes visualizations of the biochemical and experimental workflows.

Introduction

(-)-Rotundone is a sesquiterpenoid ketone that possesses an exceptionally low odor threshold, making it a significant contributor to the aroma profile of wines such as Syrah, Duras, and Graciano.[1][2] Its biosynthesis in grape berries is a two-step process involving the conversion of a common isoprenoid precursor into a specific sesquiterpene, followed by an oxidation step. The presence and concentration of rotundone are influenced by genetic factors, viticultural practices, and environmental conditions, particularly temperature.[3] Understanding this pathway is crucial for modulating its concentration in grapes and wine and offers insights into plant secondary metabolism for potential applications in flavor science and drug development.

The Core Biosynthesis Pathway

The synthesis of (-)-rotundone originates from the mevalonate (B85504) (MVA) pathway in the cytosol, which produces the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP).[4] From FPP, two key enzymes are responsible for the production of (-)-rotundone.

Step 1: Formation of α-Guaiene by VvGuaS (VvTPS24)

The first committed step is the cyclization of FPP to form the sesquiterpene α-guaiene. This reaction is catalyzed by the sesquiterpene synthase VvGuaS . This enzyme is a specific allele of the Vitis vinifera terpene synthase gene VvTPS24.[2] The presence of this specific allele is a primary determinant for a grapevine variety's ability to produce rotundone, as other alleles of VvTPS24 may produce different sesquiterpenes.[2]

Step 2: Oxidation of α-Guaiene by VvSTO2 (CYP71BE5)

The final step is the oxidation of α-guaiene at the C-2 position to yield (-)-rotundone. This reaction is catalyzed by a cytochrome P450 monooxygenase named VvSTO2 , which is officially classified as CYP71BE5 .[5] The expression of the gene encoding this enzyme is a critical control point, with transcription levels being significantly higher in the berry skin (exocarp) of rotundone-accumulating cultivars like Syrah compared to non-accumulating ones like Merlot.[4][5] This localization corresponds with the finding that rotundone is almost exclusively found in the grape skin.[3]

Quantitative Data

The accumulation of (-)-rotundone and its precursor α-guaiene is highly variable, depending on grape variety, developmental stage, and environmental conditions.

Concentration of (-)-Rotundone and α-Guaiene in Vitis vinifera Berries

The concentration of α-guaiene, the direct precursor, is often found to be substantially higher than that of (-)-rotundone in grape berries.[5] This suggests that the availability of α-guaiene is a key factor, but the subsequent oxidation step is also a critical bottleneck in the biosynthesis.

| Cultivar | Tissue | Analyte | Concentration Range | Reference |

| Syrah (Shiraz) | Exocarp (Skin) | α-Guaiene | High, often >200 ng/kg | [4][5] |

| Syrah (Shiraz) | Exocarp (Skin) | (-)-Rotundone | 37 - 1,000 ng/kg | [6] |

| Vespolina | Grapes | (-)-Rotundone | Up to 6,130 ng/kg (6.13 µg/kg) | [4] |

| Duras | Grapes | (-)-Rotundone | Can exceed 100 ng/L in resulting wine | [2] |

| Merlot | Exocarp (Skin) | α-Guaiene | Negligible / Very Low | [4] |

| Merlot | Exocarp (Skin) | (-)-Rotundone | Negligible / Very Low | [4] |

Table 1: Representative concentrations of α-guaiene and (-)-rotundone in the berries of different Vitis vinifera cultivars.

Enzyme Kinetics

As of the latest available literature, detailed enzyme kinetic parameters (Km, Vmax, kcat) for VvGuaS (VvTPS24) and VvSTO2 (CYP71BE5) from Vitis vinifera have not been published. However, studies on homologous sesquiterpene synthases and plant cytochrome P450 enzymes can provide an expected range for these values. For example, other plant sesquiterpene synthases often exhibit Km values for FPP in the low micromolar range (e.g., 4.0 µM).[7] Cytochrome P450 enzymes can have highly variable kinetics depending on the substrate.[8] The lack of specific kinetic data for the rotundone pathway represents a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the (-)-rotundone biosynthesis pathway.

Quantification of (-)-Rotundone and α-Guaiene in Grape Berries

This protocol is based on methods using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), often employing stable isotope dilution analysis (SIDA) for accurate quantification.

-

Sample Preparation:

-

Freeze grape berries immediately after harvest in liquid nitrogen and store at -80°C.

-

Separate skins (exocarp) from the frozen pulp.

-

Grind the frozen skins to a fine powder using a cryogenic mill.

-

-

Extraction:

-

Weigh approximately 1 g of powdered grape skin into a 20 mL headspace vial.

-

Add 5 mL of a suitable buffer or salt solution (e.g., saturated NaCl solution) to enhance volatile release.

-

Add a known amount of deuterated internal standard (d5-rotundone) for SIDA.

-

-

HS-SPME:

-

Equilibrate the vial at a controlled temperature (e.g., 60°C) for 10 minutes with agitation.

-

Expose a SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 40 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Thermally desorb the fiber in the GC injector port (e.g., at 250°C).

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

-

Temperature Program Example: Hold at 60°C for 3 min, ramp to 160°C at 7°C/min, then ramp to 300°C at 50°C/min, and hold for 5 min.[1]

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for rotundone (e.g., m/z 218, 175, 161) and its internal standard.

-

-

Quantification:

-

Calculate the concentration based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with authentic standards.

-

Functional Characterization of VvGuaS (VvTPS24) via in planta Expression

This protocol describes the transient expression of VvGuaS in Nicotiana benthamiana to verify its function as an α-guaiene synthase.

-

Vector Construction:

-

Clone the full-length coding sequence of VvGuaS into a plant expression vector suitable for Agrobacterium-mediated transformation.

-

-

Agrobacterium Transformation:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

-

Grow a liquid culture of the transformed Agrobacterium overnight.

-

Pellet the cells by centrifugation, and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Adjust the optical density at 600 nm (OD600) to ~0.5.

-

-

Infiltration:

-

Using a needleless syringe, infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.[9]

-

Co-infiltrate with a strain carrying a viral silencing suppressor (e.g., p19) to enhance protein expression.

-

-

Volatile Collection and Analysis:

-

After 5-7 days of incubation, excise the infiltrated leaves.

-

Place the leaves in a headspace vial and perform HS-SPME-GC-MS analysis as described in section 4.1 to detect the production of α-guaiene.

-

Functional Characterization of VvSTO2 (CYP71BE5) in Yeast

This protocol outlines the heterologous expression of VvSTO2 in Saccharomyces cerevisiae to confirm its α-guaiene 2-oxidase activity.

-

Yeast Expression Vector:

-

Clone the full-length coding sequence of VvSTO2 into a yeast expression vector (e.g., pYES-DEST52), which often includes a tag for protein detection.

-

The vector should also allow for co-expression of a cytochrome P450 reductase (CPR), which is essential for P450 activity. Vitis vinifera CPR can be used.

-

-

Yeast Transformation and Culture:

-

Transform a suitable yeast strain (e.g., INVSc1) with the expression plasmids.

-

Select transformed colonies on appropriate selective media.

-

Grow a pre-culture in selective minimal medium, then induce protein expression by transferring to a galactose-containing medium.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation.

-

Lyse the cells mechanically (e.g., with glass beads) in an extraction buffer.

-

Perform differential centrifugation: first, a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction (containing the membrane-bound P450).

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Combine the microsomal fraction with a reaction buffer containing NADPH (as a cofactor).

-

Add the substrate, α-guaiene, dissolved in a suitable solvent (e.g., pentane).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Concentrate the extract and analyze by GC-MS to identify the formation of (-)-rotundone.

-

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of VvGuaS (VvTPS24) and VvSTO2 (CYP71BE5) transcripts in grape tissues.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from powdered grape tissues (see section 4.1) using a CTAB-based method or a commercial kit.

-

Treat the RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design:

-

Design primers specific to the target genes. Example primers from literature include:

-

VvSTO2 (CYP71BE5): Fwd: 5'-GGTGGTTTGGAGGAAGAGAG-3', Rev: 5'-TGCTCAAGCCCTTTCTTCTT-3'

-

VvTPS24: Fwd: 5'-TGCATTTGAGGAGGAAGAAA-3', Rev: 5'-TGGGGTTTTGTTTTCTTTCT-3'

-

-

Select and validate a stable reference gene for normalization (e.g., Actin or GAPDH).

-

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing SYBR® Green master mix, forward and reverse primers, and diluted cDNA template.

-

Thermal Cycling Conditions Example: 95°C for 30 s, followed by 40 cycles of 95°C for 10 s and 55°C for 30 s.[10]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Pathway and Workflow Visualizations

The following diagrams were created using the DOT language to illustrate the key pathways and experimental processes.

Caption: Core enzymatic steps in the biosynthesis of (-)-rotundone from FPP.

Caption: Experimental workflow for heterologous expression of VvSTO2.

Caption: Experimental workflow for transient expression of VvGuaS.

References

- 1. [PDF] Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood1[C][W][OA] | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. wordonthegrapevine.co.uk [wordonthegrapevine.co.uk]

- 4. May peppery wines be the spice of life? A review of research on the ‘pepper’ aroma and the sesquiterpenoid rotundone | OENO One [oeno-one.eu]

- 5. researchgate.net [researchgate.net]

- 6. The Science of Rotundone in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Peppercorn: A Technical Guide to Rotundone in Flavor Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundone, a potent sesquiterpene, is the principal chemical entity responsible for the characteristic peppery aroma in a variety of plants, spices, and wines. Despite its significance in flavor chemistry, its discovery and elucidation remained elusive for decades. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of rotundone. It details the analytical methodologies for its isolation and quantification, explores its biosynthetic pathway, and presents key quantitative data on its occurrence and sensory thresholds. This document is intended to serve as a core reference for professionals in flavor science, food chemistry, and related fields.

Introduction: The Rediscovery of a Potent Flavor Compound

The distinctive aroma of black pepper, a universally recognized and economically significant spice, was long attributed to a complex interplay of various volatile compounds.[1] For many years, the specific molecule responsible for the iconic peppery note remained unidentified.[1] The journey to pinpointing this elusive compound is a notable chapter in the history of flavor chemistry.

Rotundone was first isolated in the 1960s from the tubers of nutgrass (Cyperus rotundus), from which it derives its name.[1][2] However, its profound impact on the flavor profile of other well-known products was not recognized for another four decades. The breakthrough came in 2008 when researchers at the Australian Wine Research Institute (AWRI) formally identified rotundone as the primary compound responsible for the peppery notes in Australian Shiraz wine.[1][2][3] This discovery was the culmination of eight years of research and marked a significant milestone, providing a molecular basis for a widely recognized sensory characteristic in certain wines.[3][4]

Chemically, rotundone is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₂O.[1][5][6] Its formal chemical name is (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone.[2][5] It is an extremely potent aroma compound, detectable by humans at nanogram-per-liter concentrations.[2][7]

Physicochemical and Sensory Properties

A defining characteristic of rotundone is its exceptionally low sensory detection threshold, making it a powerful contributor to the overall flavor profile even at trace concentrations. Interestingly, a significant portion of the population, estimated to be around 20-25%, exhibits specific anosmia to rotundone, meaning they are unable to detect it even at very high concentrations.[2][8][9]

Table 1: Physicochemical Properties of Rotundone

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [5][6] |

| Molar Mass | 218.34 g/mol | [5] |

| IUPAC Name | (3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one | [5] |

| CAS Number | 18374-76-0 | [5][6] |

| Predicted LogP | 4.98 | [1] |

| Aroma Profile | Peppery, spicy, woody, incense-like | [8][10][11] |

Table 2: Sensory Detection Thresholds of Rotundone

| Matrix | Threshold Concentration (ng/L) | Reference |

| Water | 8 | [2][7][8][12] |

| Red Wine | 16 | [2][7][8][12] |

| Orthonasal (Red Wine) | 140 | [13] |

| Retronasal (Red Wine) | 146 | [13] |

Natural Occurrence of Rotundone

Following its identification in Shiraz wine, rotundone has been detected in a wide array of natural sources, often contributing significantly to their characteristic aromas. It is particularly abundant in black and white peppercorns, where its concentration can be up to 10,000 times higher than in peppery wines.[4][8][12]

Table 3: Concentration of Rotundone in Various Natural Sources

| Source | Concentration Range | Reference |

| Shiraz Grapes (ripe) | 10 - 620 ng/kg | [8] |

| Vespolina Grapes | Up to 6,130 ng/kg (6.13 µg/kg) | [1] |

| Schioppettino Wines | Up to 561 ng/L | [1] |

| Mourvèdre Wines | Up to 134 ng/L | [8] |

| Durif Wines | Up to 128 ng/L | [8] |

| Duras Wines (vintage dependent) | 7 - 179 ng/L | [1] |

| Oak-aged Spirits (Bourbon, Rye, etc.) | Increases with aging | [11][14][15] |

| Black and White Peppercorns | ~10,000 times the level in peppery wine | [8][12] |

| Herbs (Rosemary, Thyme, Marjoram, Basil) | Present | [1][2] |

| Fruits (Grapefruit, Orange, Apple, Mango) | Detected | [1] |

Biosynthesis of Rotundone

The biosynthesis of rotundone in grapevines has been a subject of significant research. The proposed pathway begins with the formation of its precursor, α-guaiene, a sesquiterpene.[1][16][17] This precursor is then oxidized to form rotundone.[1][16] The key enzyme in this final oxidation step has been identified as a cytochrome P450 enzyme, CYP71BE5, also known as α-guaiene 2-oxidase.[1][16][17][18] The expression of this enzyme, along with the availability of the α-guaiene precursor, are critical factors regulating the final concentration of rotundone in grapes.[17] The biosynthesis is thought to occur through both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1][19]

Caption: Proposed biosynthetic pathway of (-)-rotundone from farnesyl diphosphate.

Experimental Protocols: Isolation and Quantification

The accurate quantification of rotundone at trace levels presents a significant analytical challenge. The most widely adopted and validated method is Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).[7][20][21] This approach utilizes a deuterated internal standard (d₅-rotundone) to ensure high precision and accuracy.[20][21] Sample preparation typically involves an extraction and concentration step to isolate rotundone from the complex matrix.

General Experimental Workflow

The general workflow for the analysis of rotundone in liquid samples (e.g., wine) or solid samples (e.g., grapes) involves several key stages: sample preparation, extraction, concentration, and instrumental analysis.

Caption: A generalized workflow for the extraction and quantification of rotundone.

Detailed Methodology: SIDA with SPE-SPME-GC-MS

This protocol is a composite based on the methodologies described by Siebert et al. (2008).[7][20][21]

1. Sample Preparation and Spiking:

-

For wine samples, a known volume is taken directly.

-

For grape samples, a known weight of berries is homogenized, typically with a solvent like ethanol (B145695) or acetone.[1]

-

A precise amount of deuterated internal standard (d₅-rotundone) in a solvent carrier is added to the sample.

2. Solid-Phase Extraction (SPE):

-

The purpose of SPE is to clean up the sample and concentrate the analyte of interest.

-

A polymeric reversed-phase sorbent is commonly used.

-

The sample is passed through the SPE cartridge, and rotundone is adsorbed onto the solid phase.

-

Interfering compounds are washed away with a polar solvent (e.g., water).

-

Rotundone is then eluted from the cartridge using a less polar solvent (e.g., dichloromethane).[1]

3. Solid-Phase Microextraction (SPME):

-

The eluate from the SPE step is further concentrated using SPME.

-

An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample or directly immersed in the sample.

-

Rotundone partitions from the sample matrix onto the fiber coating.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

-

The volatile compounds are separated on a capillary column. Due to its high retention time, a longer GC run may be necessary.[1]

-

The separated compounds enter the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for rotundone and its deuterated analog.

5. Quantification:

-

The concentration of rotundone is determined by comparing the peak area of the characteristic ions of the analyte to the peak area of the corresponding ions of the deuterated internal standard.

Olfactory Perception: A Conceptual Model

The perception of an odorant like rotundone begins with its interaction with olfactory receptors in the nasal cavity. While the specific human olfactory receptor for rotundone has not been definitively identified, the general mechanism of olfaction is well-understood.

Caption: A simplified model of the olfactory perception of rotundone.

Conclusion and Future Perspectives

The identification of rotundone as a key flavor compound has been a significant advancement in flavor chemistry. It has provided a molecular understanding of the peppery aroma in various foods and beverages and has opened up new avenues for research in viticulture and oenology, allowing for targeted practices to modulate its concentration in wines.[1][3] The existence of a specific anosmia to rotundone highlights the individual differences in sensory perception and has implications for consumer preference studies.[13]

Future research will likely focus on several key areas:

-

Genetic Basis of Anosmia: Identifying the specific olfactory receptor gene(s) responsible for the perception of rotundone and the genetic variations that lead to anosmia.[13]

-

Modulation in Viticulture and Enology: Further refinement of agricultural and winemaking practices to control the expression of rotundone to achieve desired flavor profiles.

-

Pharmacological Potential: Exploring the potential biological activities of rotundone, given that many sesquiterpenes exhibit pharmacological properties.

-

Expanded Occurrence: Continued investigation into the presence of rotundone in other natural products and its contribution to their flavor profiles.

This guide has synthesized the current knowledge on rotundone, providing a foundation for researchers and professionals to build upon in their respective fields. The continued exploration of this potent flavor compound will undoubtedly reveal more about the intricate world of flavor chemistry and sensory science.

References

- 1. May peppery wines be the spice of life? A review of research on the ‘pepper’ aroma and the sesquiterpenoid rotundone | OENO One [oeno-one.eu]

- 2. lodigrowers.com [lodigrowers.com]

- 3. Compound discovery set to revolutionise wine world - Decanter [decanter.com]

- 4. From wine to pepper: rotundone, an obscure sesquiterpene, is a potent spicy aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Rotundone | C15H22O | CID 5321003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rotundone | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rotundone Part 1: The aromatic compound responsible for peppery notes in Shiraz - Shiraz SA [shirazsa.co.za]

- 9. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]

- 10. Identification of Rotundone as an Important Contributor to the Flavor of Oak-Aged Spirits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of rotundone as an important contributor to the flavor of oak aged spirits | IDEALS [ideals.illinois.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Individual Differences in Thresholds and Consumer Preferences for Rotundone Added to Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cytochrome P450 CYP71BE5 in grapevine (Vitis vinifera) catalyzes the formation of the spicy aroma compound (−)-rotundone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of rotundone, the pepper aroma impact compound, in grapes and wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Occurrence of Rotundone in Black and White Peppercorns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of the sesquiterpene rotundone in black and white peppercorns (Piper nigrum). Rotundone is the key aroma compound responsible for the characteristic peppery scent. This document outlines the quantitative differences in rotundone levels between the two peppercorn varieties, details the analytical methodologies for its quantification, and illustrates the biosynthetic pathway and experimental workflows.

Quantitative Analysis of Rotundone

Rotundone is present in significantly high concentrations in both black and white peppercorns, far exceeding levels found in other spices or wine grapes known for their peppery notes.[1][2] Notably, the processing method of the peppercorns plays a crucial role in the final concentration of rotundone. Black peppercorns are the dried, unripe fruit, while white peppercorns are derived from the ripe fruit after the outer pericarp has been removed.[3]

A comparative analysis reveals that white pepper generally contains a higher concentration of rotundone than black pepper.[3] This difference is likely attributable to the concentration of rotundone in the seed itself, which remains after the removal of the outer layer in white pepper production.

| Peppercorn Type | Rotundone Concentration (ng/kg or ppb) | Reference |

| White Pepper | ~2,025,000 | [3] |

| Black Pepper | ~1,205,000 | [3] |

Biosynthesis of Rotundone

The formation of rotundone in plants involves a multi-step enzymatic process. The primary precursor to rotundone is α-guaiene, a sesquiterpene. The biosynthesis is understood to proceed through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce isoprene (B109036) units that are the building blocks of terpenes. In grapevines, the oxidation of α-guaiene to rotundone is catalyzed by the cytochrome P450 enzyme, CYP71BE5.[4]

Experimental Protocols for Rotundone Quantification

The accurate quantification of rotundone in complex matrices such as peppercorns requires sophisticated analytical techniques due to its low volatility and the potential for co-elution with other compounds.[4] The gold-standard methodology involves gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution analysis (SIDA).[5][6][7]

Sample Preparation and Extraction

-

Grinding: Whole peppercorns are cryogenically ground to a fine powder to ensure homogeneity and maximize extraction efficiency.

-

Internal Standard Spiking: A known amount of deuterated rotundone (d5-rotundone) is added to the powdered sample as an internal standard. This is crucial for accurate quantification by correcting for losses during sample preparation and analysis.[5][6]

-

Extraction: An organic solvent such as ethanol (B145695) or acetone (B3395972) is used to extract rotundone from the peppercorn matrix.[4] The mixture is typically agitated and then centrifuged to separate the solid material from the solvent extract.

Purification and Concentration

-

Solid-Phase Extraction (SPE): The solvent extract is passed through an SPE cartridge to remove interfering compounds. The cartridge contains a sorbent that retains rotundone while allowing other matrix components to be washed away. Rotundone is then eluted with a small volume of a strong organic solvent.[4][5]

-

Solid-Phase Microextraction (SPME): For further concentration and cleanup, SPME can be employed. A coated fiber is exposed to the headspace of the eluate from the SPE step, or directly to the liquid, to adsorb volatile and semi-volatile compounds, including rotundone.[4][5]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is thermally desorbed in the heated injection port of a gas chromatograph. The analytes are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.[5][8]

-

Two-Dimensional Gas Chromatography (GCxGC-MS): To enhance separation from co-eluting compounds, two-dimensional gas chromatography can be utilized.[4]

References

- 1. Rotundone Part 1: The aromatic compound responsible for peppery notes in Shiraz - Shiraz SA [shirazsa.co.za]

- 2. From wine to pepper: rotundone, an obscure sesquiterpene, is a potent spicy aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the difference between black and white pepper in wine? Decanter [decanter.com]

- 4. May peppery wines be the spice of life? A review of research on the ‘pepper’ aroma and the sesquiterpenoid rotundone | OENO One [oeno-one.eu]

- 5. Determination of rotundone, the pepper aroma impact compound, in grapes and wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. infowine.com [infowine.com]

- 8. researchgate.net [researchgate.net]

Rotundone: A Technical Guide to the Peppery Aroma of Syrah Wines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of rotundone as the key aroma compound responsible for the characteristic black pepper notes in Syrah wines. This document provides a comprehensive overview of its chemical properties, biosynthesis, sensory perception, and the viticultural and oenological factors influencing its concentration. Detailed experimental protocols for its analysis are also presented, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development applications.

Chemical Properties and Sensory Perception

Rotundone is a potent, bicyclic oxygenated sesquiterpene.[1][2][3] First identified in the tubers of Cyperus rotundus, it was later discovered to be the primary compound responsible for the peppery aroma in Australian Shiraz wines in 2008.[1][3]

Chemical Structure: (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone.[1][2]

Sensory Threshold: Rotundone is an incredibly potent aroma compound with a very low sensory detection threshold.[1][4][5][6][7] However, a significant portion of the population exhibits specific anosmia to this compound.[1][5]

| Matrix | Odor Threshold | Anosmia Prevalence |

| Water | 8 ng/L[1][4][5][7] | ~20-25% of the population are unable to detect rotundone, even at concentrations exceeding 4000 ng/L.[1][4][5] |

| Red Wine | 16 ng/L[1][4][5][7] |

Aroma Profile: At concentrations typically found in wine, rotundone imparts a distinct "black pepper" or "spicy" aroma.[5][6] At higher concentrations, the aroma can be described as "harsh," "burnt," or "balsamic".[6]

Biosynthesis of Rotundone in Grapevines

Rotundone is synthesized in the exocarp (skin) of grape berries.[2][4][8][9][10] Its formation is a multi-step process involving the conversion of a precursor sesquiterpene.

The proposed biosynthetic pathway begins with farnesyl pyrophosphate (FPP) and proceeds through the formation of α-guaiene, the direct precursor to rotundone.[11] The oxidation of α-guaiene to rotundone is catalyzed by a specific cytochrome P450 enzyme.[12][13][14]

Factors Influencing Rotundone Concentration

The concentration of rotundone in Syrah wines is highly variable and is influenced by a combination of viticultural and oenological factors.

Viticultural Factors

Viticultural practices have a significant impact on the final concentration of rotundone in grapes at harvest.

| Factor | Effect on Rotundone Concentration | Reference |

| Climate | Cooler and wetter vintages are favorable for higher rotundone levels.[1][2][15] There is a negative correlation with daily solar exposure and grape bunch zone temperature.[15] | |

| Grapevine Clone | Clonal variations have been reported, with some Syrah clones consistently producing higher levels of rotundone. For instance, Syrah clone 2626 has been noted to have higher concentrations than clone 1127.[16] | |

| Grape Ripeness | Rotundone accumulates late during the maturation process, typically in the final weeks before harvest.[6][17] | |

| Vine Water Status | Irrigation has been shown to lead to higher concentrations of rotundone.[17] | |

| Leaf Removal | This practice has been found to strongly reduce rotundone concentrations.[17] | |

| Biotic Stress | Infection with powdery mildew (Erysiphe necator) can stimulate the accumulation of rotundone.[1][2] Conversely, Botrytis cinerea has a depreciative effect.[1][2] | |

| Vintage Variation | Significant variations in rotundone concentration are observed between different vintages from the same vineyard, largely driven by climatic differences.[18] |

Oenological Factors

Winemaking techniques can influence the extraction of rotundone from the grape skins and its retention in the finished wine.

| Technique | Effect on Rotundone Concentration | Reference |

| Skin Contact | As rotundone is located in the grape skins, techniques that involve pre-ferment removal of skins, such as thermovinification and rosé production, result in significantly lower concentrations (as low as 13-20% of the control).[1][2][19] | |

| Maceration Time | Extended maceration after fermentation can lead to a decrease in rotundone concentration by approximately 20%.[1][2] | |

| Yeast Strain | Fermentation with Saccharomyces uvarum has been observed to decrease rotundone levels by about 20% compared to a control.[1][2] | |

| Semi-carbonic Maceration | This technique has been shown to result in a 20% decrease in rotundone concentration.[1][2][19] | |

| Cold Soak & Pectolytic Enzymes | These techniques have not been found to enhance rotundone concentration.[1][2] | |

| Filtration | Filtration can significantly reduce the concentration of rotundone in the final wine.[8] |

It is important to note that only about 10% of the rotundone present in the grape skins is typically extracted into the wine during a standard fermentation process.[1][2][8]

Quantitative Analysis of Rotundone

The quantification of rotundone in grapes and wine requires sensitive analytical methods due to its low concentration (ng/L levels). The most common approach is gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Several methods have been developed for the analysis of rotundone, generally involving a sample preparation step to extract and concentrate the analyte, followed by GC-MS analysis.[20][21][22][23]

Sample Preparation - Solid Phase Extraction (SPE):

-

Internal Standard Addition: A known amount of a deuterated internal standard (e.g., d5-rotundone) is added to the wine sample (typically 50 mL).[24][20]

-

Sample Dilution: The wine is diluted with ultrapure water.

-

SPE Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water.

-

Sample Loading: The diluted wine sample is passed through the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a water/ethanol solution to remove interfering compounds.

-

Elution: Rotundone is eluted from the cartridge with a suitable organic solvent (e.g., dichloromethane).

-

Concentration: The eluate is concentrated under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a small volume of a suitable solvent (e.g., ethanol) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: A small volume (e.g., 1-2 µL) of the concentrated extract is injected into the GC.

-

Separation: The compounds are separated on a capillary column (e.g., DB-5ms).

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity, monitoring characteristic ions for rotundone and its deuterated internal standard.[23]

Quantitative Data

The concentration of rotundone can vary significantly in Syrah grapes and wines.

| Sample Type | Variety/Region | Rotundone Concentration | Reference |

| Grapes | Australian Shiraz | 10 - 620 ng/kg[6] | |

| Grapes | Vespolina | Up to 6,130 ng/kg[24] | |

| Wine | Australian Shiraz | Can exceed 160 ng/L[15][16] | |

| Wine | Schioppettino | Up to 561 ng/L[24] | |

| Wine | Duras, Pineau d'Aunis, Gamay, Maturana tinta | Can exceed 100 ng/L[25] | |

| Wine | General | Typically does not exceed 150 ng/L, but can reach up to 400 ng/L in wines from grapes affected by powdery mildew.[21][25] |

Conclusion

Rotundone is a critical aroma compound that defines the characteristic peppery notes of Syrah and several other wine grape varieties. Its presence and concentration are the result of a complex interplay between grape genetics, environmental conditions in the vineyard, and winemaking practices. A thorough understanding of its biosynthesis and the factors influencing its levels allows for targeted viticultural and oenological strategies to modulate the peppery character of wines. The analytical methodologies outlined provide the necessary tools for researchers and industry professionals to accurately quantify this potent aroma compound, aiding in quality control and the development of wines with specific aromatic profiles.

References

- 1. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]

- 2. lodigrowers.com [lodigrowers.com]

- 3. Frontiers | Modeling the Impacts of Weather and Cultural Factors on Rotundone Concentration in Cool-Climate Noiret Wine Grapes [frontiersin.org]

- 4. psuwineandgrapes.wordpress.com [psuwineandgrapes.wordpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rotundone Part 1: The aromatic compound responsible for peppery notes in Shiraz - Shiraz SA [shirazsa.co.za]

- 7. Rotundone [leffingwell.com]

- 8. Rotundone Part 2: Winery processes affecting pepper aroma - Shiraz SA [shirazsa.co.za]

- 9. Frontiers | Distribution of Rotundone and Possible Translocation of Related Compounds Amongst Grapevine Tissues in Vitis vinifera L. cv. Shiraz [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 CYP71BE5 in grapevine (Vitis vinifera) catalyzes the formation of the spicy aroma compound (−)-rotundone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. wordonthegrapevine.co.uk [wordonthegrapevine.co.uk]

- 16. infowine.com [infowine.com]

- 17. researchgate.net [researchgate.net]

- 18. The Science of Rotundone in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 19. Impact of Winemaking Techniques on Classical Enological Parameters and Rotundone in Red Wine at the Laboratory Scale | American Journal of Enology and Viticulture [ajevonline.org]

- 20. Determination of rotundone, the pepper aroma impact compound, in grapes and wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Effective analysis of rotundone at below-threshold levels in red and white wines using solid-phase microextraction gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. May peppery wines be the spice of life? A review of research on the ‘pepper’ aroma and the sesquiterpenoid rotundone | OENO One [oeno-one.eu]

- 25. researchgate.net [researchgate.net]

The Peppery Enigma: A Technical Guide to the Sensory Perception Threshold of Rotundone in Wine and Water

For Immediate Release

This technical guide provides a comprehensive overview of the sensory perception threshold of rotundone, the potent aroma compound responsible for the characteristic peppery notes in certain wines and spices. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols for sensory analysis, and visualizes the associated biological and procedural pathways.

Introduction: The Potent Peppery Sesquiterpene

Rotundone is a sesquiterpene that, despite being present in minute concentrations, significantly impacts the aromatic profile of wine, particularly in varieties such as Syrah (Shiraz), Grüner Veltliner, and Duras.[1] Its perception is characterized by a distinct black pepper aroma. A fascinating aspect of rotundone is the phenomenon of specific anosmia, where a significant portion of the population is unable to detect it, even at high concentrations.[2][3][4] Understanding the sensory thresholds of this compound in different matrices, primarily wine and water, is crucial for oenological research, quality control, and the broader study of olfactory perception.

Quantitative Sensory Perception Thresholds

The sensory threshold of a compound is the minimum concentration at which it can be detected (detection threshold) or recognized (recognition threshold). These thresholds for rotundone have been determined in both water and wine, with the complex matrix of wine generally leading to a higher threshold. The data from various studies are summarized below.

Table 1: Detection Threshold of Rotundone in Water

| Detection Threshold (ng/L) | Study Reference |

| 8 | Wood et al. (2008)[4][5] |

| 8 | Geffroy et al.[2][3] |

| 55 | Denat et al.[6] |

Table 2: Detection Threshold of Rotundone in Red Wine

| Detection Threshold (ng/L) | Study Reference |

| 16 | Wood et al. (2008)[4][5][7] |

| 16 | Geffroy et al.[2][3] |

| 140 (orthonasal) | Gaby et al. (2020)[8][9] |

| 146 (retronasal) | Gaby et al. (2020)[8][9] |

Note on Specific Anosmia: It is consistently reported that approximately 20-40% of the population is anosmic to rotundone, meaning they cannot detect it even at concentrations significantly above the cited thresholds.[2][4][7][8][10]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds for rotundone is conducted using standardized sensory analysis methodologies. The following protocols are based on established methods such as the American Society for Testing and Materials (ASTM) E679 and the 3-Alternative Forced Choice (3-AFC) test.[11][12][13]

Panelist Selection and Training

Objective: To assemble a panel of sensory assessors with the ability to reliably detect and discriminate aroma compounds in wine.

Procedure:

-

Recruitment: Recruit a sufficient number of candidates (at least double the required panel size) who are available, motivated, and have a neutral attitude towards wine.[6][14]

-

Initial Screening:

-

Basic Taste Recognition: Test candidates' ability to identify sweet, sour, salty, bitter, and umami solutions at standard concentrations.[6]

-

Odor Recognition: Present a series of common wine-related aroma standards to assess candidates' ability to recognize and describe them.[6]

-

Color Vision Test: Screen for color blindness using standard tests like the Ishihara plates.[6]

-

-

Threshold Training:

-

Familiarize selected candidates with the target compound (rotundone) at a concentration well above the expected threshold.

-

Conduct threshold determination exercises with ascending concentrations of rotundone to improve their sensitivity.[6]

-

-

Performance Monitoring: Regularly assess panelist performance for consistency and reliability using duplicate samples and reference standards.

Preparation of Rotundone Standards

Objective: To prepare accurate and stable concentrations of rotundone in the desired matrix (wine or water) for sensory evaluation.

Materials:

-

Crystalline rotundone (>95% purity)

-

Ethanol (B145695) (food grade, neutral aroma)

-

Base wine (neutral aroma profile, free of defects) or deionized, odor-free water

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of crystalline rotundone.

-

Dissolve the rotundone in a precise volume of ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Due to the high potency of rotundone, serial dilutions of this initial stock solution will be necessary.

-

-

Working Solutions:

-

Perform serial dilutions of the stock solution with ethanol to create a range of working solutions with decreasing concentrations.

-

-

Spiking of Matrix:

-

Carefully spike the base wine or water with a known volume of the appropriate working solution to achieve the target concentrations for the sensory test.[15] Prepare a series of samples with ascending rotundone concentrations.

-

Always prepare a "blank" sample of the unspiked base wine or water to serve as a control.

-

3-Alternative Forced Choice (3-AFC) Test Protocol

Objective: To determine the sensory detection threshold of rotundone using a forced-choice methodology.

Procedure:

-

Sample Presentation:

-

Present each panelist with a set of three samples (a triad), where two samples are identical (blanks) and one contains the rotundone spike.[16]

-

The position of the spiked sample within the triad (B1167595) should be randomized for each presentation.

-

-

Evaluation:

-

Instruct panelists to sniff (for orthonasal evaluation) or taste (for retronasal evaluation) each sample from left to right.

-

Panelists must identify the "odd" sample that is different from the other two.[16]

-

-

Ascending Concentration Series:

-

Begin with a concentration of rotundone that is expected to be below the detection threshold.

-

Present triads with progressively increasing concentrations of rotundone.[12]

-

-

Data Collection and Analysis:

-

Record whether each panelist correctly identified the spiked sample at each concentration level.

-

The individual threshold is typically defined as the geometric mean of the last concentration at which the sample was not correctly identified and the first concentration at which it was correctly identified.

-

The group threshold is calculated from the individual thresholds, often as the geometric mean.

-

Visualizations: Pathways and Workflows

Biosynthesis of Rotundone

The characteristic peppery aroma of rotundone originates from its precursor, α-guaiene. The biosynthesis involves an enzymatic oxidation step catalyzed by cytochrome P450 enzymes.[7][10]

Caption: Biosynthetic pathway of rotundone from farnesyl diphosphate.

Olfactory Signal Transduction Pathway

The perception of rotundone, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled receptor (GPCR) signaling cascade.[9][17][18]

Caption: Simplified olfactory signal transduction pathway.

Experimental Workflow for Threshold Determination

The process of determining the sensory threshold of rotundone follows a structured experimental workflow, from panel selection to data analysis.

Caption: Workflow for sensory threshold determination.

Conclusion

The sensory perception of rotundone is a complex phenomenon influenced by both the chemical matrix and individual genetic differences. The established sensory thresholds in water and wine provide valuable benchmarks for the food and beverage industry. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to conduct reliable sensory analysis of this potent aroma compound. Further research into the genetic basis of specific anosmia to rotundone will continue to illuminate the intricate workings of human olfactory perception.

References

- 1. researchgate.net [researchgate.net]

- 2. agw.org.au [agw.org.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 7. Cytochrome P450 CYP71BE5 in grapevine (Vitis vinifera) catalyzes the formation of the spicy aroma compound (−)-rotundone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3495489A1 - Production of guaiene and rotundone - Google Patents [patents.google.com]

- 11. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oeno-one.eu [oeno-one.eu]

- 14. enology.fst.vt.edu [enology.fst.vt.edu]

- 15. Individual Differences in Thresholds and Consumer Preferences for Rotundone Added to Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. support.eyequestion.nl [support.eyequestion.nl]

- 17. researchgate.net [researchgate.net]

- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

The Unperceived Pepper: A Technical Guide to the Genetic Basis of Specific Anosmia to Rotundone

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of specific anosmia to rotundone, the potent aroma compound responsible for the characteristic peppery notes in certain wines, spices, and herbs. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the genetic underpinnings, sensory evaluation methodologies, and the biochemical pathways related to rotundone perception. While a specific gene responsible for rotundone anosmia has not yet been definitively identified, this paper outlines the prevailing hypotheses and the experimental frameworks used to investigate this sensory phenomenon.

Introduction to Rotundone and Specific Anosmia

Rotundone is a sesquiterpene that acts as a key aroma impact compound in a variety of products, most notably in Syrah wines and black pepper. Despite its potent character, a significant portion of the population, estimated to be between 20% and 40%, is unable to detect it, even at high concentrations.[1][2][3] This phenomenon is known as specific anosmia—an otherwise normal sense of smell with the inability to perceive a particular odorant. The bimodal distribution of detection thresholds within the population strongly suggests a genetic basis for this trait, where individuals fall into either a "perceiver" or "non-perceiver" category.[4][5][6] Understanding the genetic determinants of this anosmia is crucial for fields ranging from food science and oenology to pharmacology and sensory neuroscience.

The Genetic Hypothesis of Rotundone Anosmia

The inability to perceive rotundone is believed to be rooted in genetic variation within the olfactory receptor (OR) gene family. Humans possess approximately 350-400 functional OR genes, and variations such as Single Nucleotide Polymorphisms (SNPs) within these genes can lead to significant differences in odor perception.[1][7] A non-functional variant of a specific olfactory receptor that binds to rotundone would result in specific anosmia.

While a genome-wide association study (GWAS) specifically identifying the gene for rotundone perception has not yet been published, the principle has been established for other odorants. For example, specific anosmia to androstenone is linked to SNPs in the OR7D4 gene, and the perception of beta-ionone (B89335) is associated with the OR5A1 gene.[8][9] It is highly probable that a similar monogenic or near-monogenic trait underlies the specific anosmia to rotundone. Further research is required to pinpoint the exact OR gene and the causal variants.[1][2][10]

Quantitative Data on Rotundone Perception

Sensory studies have consistently demonstrated a bimodal distribution for rotundone detection thresholds. The data clearly separates individuals into sensitive (responders) and insensitive (anosmic) groups.

| Parameter | Medium | Responders (Sensitive Group) | Non-Responders (Anosmic Group) | Population Prevalence (Anosmia) | Source |

| Orthonasal Detection Threshold | Water | 8 ng/L | >4000 ng/L | ~20-25% | [1][3] |

| Orthonasal Detection Threshold | Red Wine | 16 ng/L | >4000 ng/L | ~20-25% | [1][3] |

| Orthonasal Detection Threshold | Red Wine | ~140 ng/L (Graphical Method) | Unable to detect at 2000 ng/L | ~40% (North American Cohort) | [1][2][10] |

| Retronasal Detection Threshold | Red Wine | ~146 ng/L (Graphical Method) | Unable to detect at 2000 ng/L | ~40% (North American Cohort) | [1][2][10] |

| Group Detection Threshold | Water | 55 ng/L (Combined Groups) | - | ~46% (Hyposmic Group) | [5] |

Experimental Protocols

Sensory Analysis: Determination of Detection Thresholds

The standard method for determining olfactory detection thresholds for rotundone is the three-alternative forced-choice (3-AFC) test, often following the ASTM E679 standard methodology.[1][4][5]

Objective: To determine the lowest concentration of rotundone that can be reliably distinguished from a blank sample.

Materials:

-

Base medium (e.g., deionized water or a neutral red wine).

-

Rotundone stock solution of known concentration.

-

Series of dilutions of rotundone in the base medium, typically in ascending order with a constant step factor (e.g., 2.5x or 3x). A typical range might be 0.2 ng/L to 2000 ng/L.[1]

-

Identical, odor-free tasting glasses.

Procedure:

-

Sample Preparation: For each concentration level, prepare a set of three samples. Two samples contain only the base medium (blanks), and one contains the specified concentration of rotundone (spiked sample).

-

Presentation: Present the three samples (two blanks, one spiked) to the participant in a randomized order.

-

Task: The participant is instructed to sniff (orthonasal) or taste (retronasal) each sample and identify which of the three is different from the other two.

-

Progression: The test begins with the lowest concentration. If the participant correctly identifies the spiked sample, they are presented with the next lower concentration set in the next session to hone in on the threshold. If they are incorrect, they are presented with a higher concentration set.

-

Threshold Calculation: An individual's detection threshold is typically defined as the concentration at which they can correctly identify the spiked sample with a probability that is significantly above chance (e.g., 50% or 75% correct). Group thresholds can be calculated using methods such as the geometric mean of individual thresholds.

Genetic Analysis: A Hypothetical GWAS Workflow

A Genome-Wide Association Study (GWAS) is the standard, hypothesis-free method to identify genetic variants associated with a specific trait. The following protocol outlines a workflow for identifying the genetic basis of rotundone anosmia.

Objective: To identify SNPs associated with the inability to perceive rotundone.

Procedure:

-

Phenotyping: Recruit a large cohort of participants. Each participant undergoes rigorous sensory testing (as per Protocol 4.1) to be definitively classified as a "rotundone perceiver" or a "rotundone non-perceiver" (the case and control groups, respectively).

-

Sample Collection & Genotyping: Collect a biological sample (e.g., saliva or blood) from each participant. Extract DNA and genotype each sample using a high-density SNP array (e.g., an Illumina or Affymetrix array), which assays hundreds of thousands to millions of SNPs across the genome.

-

Quality Control (QC): Filter the genetic data to remove low-quality SNPs and samples. Standard QC steps include filtering based on call rate, minor allele frequency (MAF), and Hardy-Weinberg Equilibrium (HWE).

-

Association Analysis: For each SNP that passes QC, perform a statistical test (e.g., a logistic regression) to determine if its alleles are significantly different in frequency between the case (non-perceiver) and control (perceiver) groups. Covariates such as age, sex, and genetic ancestry (principal components) are included in the model to avoid confounding.

-

Replication: The most significant SNPs identified in the discovery cohort must be tested in a second, independent cohort to validate the association. A SNP is considered to have a genome-wide significant association if the p-value is below a stringent threshold, typically 5x10⁻⁸.

Visualizing the Mechanisms

Experimental Workflow for Gene Identification

Caption: Workflow for identifying the genetic basis of rotundone anosmia.

Canonical Olfactory Signaling Pathway

Caption: G-protein coupled receptor (GPCR) cascade in olfaction.

Genotype-Phenotype Relationship

Caption: Postulated relationship between genotype and sensory outcome.

Conclusion and Future Directions

The specific anosmia to rotundone presents a classic case of genetically mediated variation in sensory perception. While quantitative sensory data robustly supports a genetic cause, the specific gene and associated polymorphisms remain to be discovered. The methodologies outlined in this guide provide a clear path forward for this discovery. Future research, centered on a well-powered GWAS, will be instrumental in identifying the olfactory receptor responsible for rotundone detection. The subsequent functional validation of this receptor will not only solve a lingering question in sensory science but will also provide a valuable tool for the food, beverage, and fragrance industries, enabling them to better understand consumer segmentation based on a fundamental biological trait.

References

- 1. Individual Differences in Thresholds and Consumer Preferences for Rotundone Added to Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Individual Differences in Thresholds and Consumer Preferences for Rotundone Added to Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. oeno-one.eu [oeno-one.eu]

- 6. researchgate.net [researchgate.net]

- 7. pa.gov [pa.gov]

- 8. Olfactory training in specific anosmia to androstenone and its association with genetic variations of OR7D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From musk to body odor: Decoding olfaction through genetic variation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Peppery Enigma: A Technical Guide to the Identification of Rotundone in Rosemary and Thyme

For Immediate Release

[City, State] – [Date] – Long recognized for their characteristic aromas, the culinary herbs rosemary (Rosmarinus officinalis) and thyme (Thymus vulgaris) harbor a potent sesquiterpene, rotundone, which is responsible for the distinct peppery scent also found in black pepper and certain wines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the methodologies for identifying and quantifying rotundone in these common herbs, addressing the growing interest in this compound for its sensory and potential bioactive properties.

Rotundone, a tricyclic sesquiterpene, was first identified in the tubers of Cyperus rotundus and has since been detected in a variety of plants, including those from the Lamiaceae family like rosemary and thyme.[1] Its extremely low odor threshold makes it a significant contributor to the aromatic profile of these herbs, even at trace concentrations.[2] The accurate identification and quantification of rotundone are crucial for understanding its contribution to the sensory properties of essential oils and extracts, as well as for exploring its potential pharmacological activities.

Quantitative Analysis of Rotundone

The quantification of rotundone in plant matrices is typically achieved through advanced chromatographic techniques. While specific quantitative data for rotundone in rosemary and thyme is not extensively published, the established methodologies for other botanicals can be readily adapted. The following table summarizes reported rotundone concentrations in various plant-derived materials to provide a comparative context.

| Plant Material/Product | Rotundone Concentration | Reference |

| White Grapefruit Peel | 2180 ng/kg | [3] |

| Pink Grapefruit Peel | 1920 ng/kg | [3] |

| White Grapefruit Juice | 29.6 ng/kg | [3] |

| Pink Grapefruit Juice | 49.8 ng/kg | [3] |

| Black Peppercorns | ~10,000 times the level in 'peppery' wine | [4][5] |

| White Peppercorns | ~10,000 times the level in 'peppery' wine | [4][5] |

Experimental Protocols for Rotundone Identification and Quantification

The successful analysis of rotundone in rosemary and thyme hinges on efficient extraction and sensitive detection methods. A multi-step approach combining extraction, extract purification, and chromatographic analysis is typically employed.

Sample Preparation and Extraction

The initial step involves the extraction of volatile and semi-volatile compounds, including rotundone, from the dried plant material. Several methods can be utilized, with the choice depending on the desired efficiency and selectivity.

a) Hydrodistillation: A classic method for extracting essential oils.

-

Protocol:

-

Weigh 100 g of dried and powdered rosemary or thyme into a 2 L flask.

-

Add 800 mL of distilled water to the flask.[6]

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the mixture to boiling and continue distillation for 3 hours.[6]

-

Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed, dark vial until analysis.[6]

-

b) Solvent Extraction: A versatile method for extracting a broader range of compounds.

-

Protocol:

-

Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.[7]

-

Add 1.5 mL of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of methanol/dichloromethane).[7][8][9]

-

For enhanced extraction, add a known concentration of a deuterated internal standard, such as d5-rotundone, if available.[10]

-

Vortex the mixture vigorously for 1 minute.[7]

-

Sonicate the sample for 15 minutes in an ultrasonic bath.[7]

-

Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.[7]

-

Carefully transfer the supernatant to a clean glass vial.

-

Dry the extract by passing it through anhydrous sodium sulfate.[7]

-

The extract is now ready for direct analysis or further purification.

-

Extract Purification and Concentration: Solid-Phase Extraction (SPE)

For trace-level analysis, a concentration and clean-up step using Solid-Phase Extraction (SPE) is often necessary to remove interfering matrix components.

-

Protocol:

-

Condition a suitable SPE cartridge (e.g., C18) with the appropriate solvent.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the fraction containing rotundone with a stronger, less polar solvent.

-

Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the identification and quantification of rotundone due to its high sensitivity and specificity.

-

Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpenes.

-

Oven Temperature Program: A programmed temperature ramp is crucial for good separation. A typical program might be: initial temperature of 85°C held for 5 min, ramp at 3°C/min to 185°C and hold for 10 min, then ramp at 5°C/min to 250°C and hold for 5 min.[11]

-

Injector: Splitless injection is preferred for trace analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: For identification, a full scan mode is used. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is employed for higher sensitivity and selectivity, monitoring characteristic ions of rotundone (e.g., m/z 218).[10]

-

-

Identification: The identification of rotundone is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: Quantification is performed using a calibration curve prepared with a certified rotundone standard. The use of a stable isotope-labeled internal standard, such as d5-rotundone, is highly recommended for the most accurate results through Stable Isotope Dilution Analysis (SIDA).[10]

-

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the context of rotundone identification, the following diagrams are provided.

References

- 1. scispace.com [scispace.com]

- 2. Identification of Rotundone as an Important Contributor to the Flavor of Oak-Aged Spirits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 5. From wine to pepper: rotundone, an obscure sesquiterpene, is a potent spicy aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of Essential Oils of Rosmarinus officinalis L. by Two Different Methods: Hydrodistillation and Microwave Assisted Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

The Defensive Role of Rotundone: A Sesquiterpene Shield in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundone, a bicyclic sesquiterpene, is a significant secondary metabolite in the plant kingdom, renowned for its characteristic spicy, peppery aroma. Beyond its sensory attributes, rotundone plays a crucial role in plant defense mechanisms against a range of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of rotundone's function as a defensive compound, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its effects on herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and bioassay of rotundone are provided, alongside quantitative data on its defensive efficacy. This document aims to serve as a valuable resource for researchers in phytochemistry, plant science, and drug development, facilitating further exploration of rotundone's potential applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of threats, including herbivorous insects and pathogenic microorganisms. Among the vast array of defensive compounds, terpenes, particularly sesquiterpenes, represent one of the largest and most diverse classes of secondary metabolites. These C15 isoprenoid compounds are not only integral to plant signaling and communication but also act as direct deterrents and toxins to aggressors.[1][2]

Rotundone, first identified in the tubers of Cyperus rotundus, is a sesquiterpene that has garnered significant attention for its potent aroma.[3] It is a key flavor compound in various spices like black pepper and herbs such as rosemary and thyme, as well as in certain wine grape varieties like Syrah.[3][4] While its organoleptic properties are well-documented, the ecological significance of rotundone as a defensive agent is an emerging area of research. Evidence suggests that rotundone, like many other sesquiterpenes, is involved in the plant's response to both biotic and abiotic stresses, functioning as a phytoalexin.[2][5] This guide will delve into the multifaceted role of rotundone in plant defense, providing the technical details necessary for its study and potential exploitation.

Biosynthesis of Rotundone

The biosynthesis of rotundone originates from the general terpenoid pathway. The C15 precursor, farnesyl diphosphate (B83284) (FPP), is the common starting point for all sesquiterpenes. The formation of rotundone from FPP is a two-step enzymatic process primarily elucidated in grapevine (Vitis vinifera).[6][7]

-

Formation of α-guaiene: The first committed step is the cyclization of FPP to form the bicyclic sesquiterpene, α-guaiene. This reaction is catalyzed by the enzyme α-guaiene synthase, encoded by the gene Vitis vinifera terpene synthase 24 (VvTPS24).[7]

-

Oxidation to Rotundone: Subsequently, α-guaiene is oxidized at the C2 position to yield rotundone. This oxidation is carried out by a cytochrome P450 enzyme, specifically CYP71BE5, also known as VvSTO2 (Vitis vinifera sesquiterpene oxidase 2).[6]

The expression of the genes encoding these enzymes, VvTPS24 and VvSTO2, is often induced by stress signals, highlighting the role of this pathway in plant defense.[8]

Figure 1: Biosynthetic pathway of rotundone from farnesyl diphosphate (FPP).

Signaling Pathways Regulating Rotundone Biosynthesis

The production of rotundone as a defense response is tightly regulated by complex signaling networks within the plant. The jasmonic acid (JA) signaling pathway, a central hub for plant defense against herbivores and necrotrophic pathogens, plays a pivotal role in inducing sesquiterpene biosynthesis.[1][9]

Upon perception of a threat, such as insect feeding or pathogen attack, a signaling cascade is initiated, leading to the accumulation of the active form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome.[10]

The degradation of JAZ proteins releases transcription factors that they normally sequester. A key transcription factor in this pathway is MYC2, a basic helix-loop-helix (bHLH) protein.[1][6][11] Freed from JAZ repression, MYC2 can then bind to G-box motifs in the promoters of target genes, including sesquiterpene synthase genes, thereby activating their transcription and leading to the production of defensive sesquiterpenes.[1][6][11] While not yet definitively shown for VvTPS24 and VvSTO2 in grapevine, it is highly probable that a similar MYC2-dependent mechanism regulates their expression in response to biotic stress.

Figure 2: Jasmonic acid signaling pathway leading to rotundone biosynthesis.

Quantitative Data on Rotundone in Plant Defense

While direct quantitative data on the defensive efficacy of rotundone against specific herbivores and pathogens are still emerging, studies on grapevines provide compelling evidence for its role in defense. A significant positive correlation has been observed between the concentration of rotundone in grapes and the severity of powdery mildew (Erysiphe necator) infection.[9][11][12] This suggests that rotundone biosynthesis is induced as a defense response to fungal attack.

| Biotic Stressor | Plant Species | Tissue | Rotundone Concentration | Observation | Reference(s) |

| Powdery Mildew (Erysiphe necator) | Vitis vinifera cv. Duras N | Wine | Positive logarithmic correlation (r² = 0.58) with disease severity. | Increased rotundone levels with higher infection rates. | [9][11][12] |

| Powdery Mildew (Erysiphe necator) | Vitis vinifera | Wine | Can reach up to 400 ng/L in infected grapes. | Fungal infection significantly boosts rotundone levels. | [11] |

Table 1: Quantitative data on rotundone concentration in response to biotic stress.

In the absence of extensive direct data for rotundone, the bioactivity of other sesquiterpenes can provide a valuable proxy for its potential defensive capabilities.

| Sesquiterpene | Target Organism | Bioassay | Result (e.g., LD50, IC50, MIC) | Reference(s) |

| Picrotoxin | Red Palm Weevil (Rhynchophorus ferrugineus) | Dose-mortality response | LD50 = 317 ppm | [13] |

| Farnesol | Red Palm Weevil (Rhynchophorus ferrugineus) | Dose-mortality response | LD50 = 6559 ppm | [13] |

| Farnesyl acetate | Red Palm Weevil (Rhynchophorus ferrugineus) | Dose-mortality response | LD50 = 7867 ppm | [13] |

| Eudesmane-type sesquiterpene | Phytophthora nicotianae | Mycelial growth inhibition | EC50 = 12.56 µg/mL | |

| Eudesmane-type sesquiterpene | Fusarium oxysporum | Mycelial growth inhibition | EC50 = 51.29 µg/mL | |

| Divirensol H | Penicillium italicum | Antifungal activity | MIC = 6.25 - 25 µg/mL | [14] |

Table 2: Quantitative data on the defensive activity of various sesquiterpenes.

Experimental Protocols

Extraction and Quantification of Rotundone from Plant Material

This protocol is based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis, a common method for rotundone quantification.[10][15][16][17][18]

Materials:

-